molecular formula C20H22N4O4 B4075262 2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B4075262
M. Wt: 382.4 g/mol
InChI Key: MNIXTZFBJKTCAW-UHFFFAOYSA-N
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Description

2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a piperazine ring, and a benzamide moiety. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-propanoylpiperazine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

    Industry: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-[2-(4-phenylpiperazin-1-yl)phenyl]benzamide
  • 2-nitro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Uniqueness

2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the propanoyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-2-19(25)23-13-11-22(12-14-23)18-10-6-4-8-16(18)21-20(26)15-7-3-5-9-17(15)24(27)28/h3-10H,2,11-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIXTZFBJKTCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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